Carbazomycin H

Description

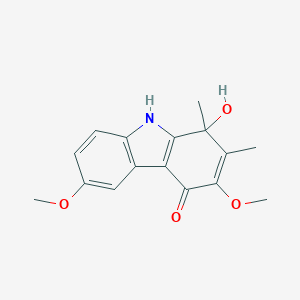

Structure

3D Structure

Properties

CAS No. |

115920-42-8 |

|---|---|

Molecular Formula |

C16H17NO4 |

Molecular Weight |

287.31 g/mol |

IUPAC Name |

1-hydroxy-3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-one |

InChI |

InChI=1S/C16H17NO4/c1-8-14(21-4)13(18)12-10-7-9(20-3)5-6-11(10)17-15(12)16(8,2)19/h5-7,17,19H,1-4H3 |

InChI Key |

SMZGKKVSOZURAI-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)C2=C(C1(C)O)NC3=C2C=C(C=C3)OC)OC |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1(C)O)NC3=C2C=C(C=C3)OC)OC |

Synonyms |

carbazomycin H |

Origin of Product |

United States |

Occurrence and Isolation Research

Natural Sources of Carbazomycin H Production

There is currently no definitive scientific literature identifying a natural source for the production of this compound. The broader family of carbazomycins, such as carbazomycins A and B, were first isolated from a strain of Streptomyces. Other carbazomycins have been isolated from species of Streptoverticillium. This suggests that if this compound is a natural product, it would likely be produced by a similar microorganism. However, without specific isolation studies, this remains speculative.

Biosynthetic Pathway Investigations

Elucidation of the Core Carbazole (B46965) Skeleton Formation

The formation of the fundamental carbazole skeleton is a complex process involving the condensation of several precursor molecules and a series of enzymatic reactions.

Tracer experiments have been pivotal in identifying the building blocks of the carbazole nucleus in related compounds. These studies have consistently shown that the carbazole skeleton is derived from three primary precursors: an indole (B1671886) moiety from L-tryptophan, a three-carbon unit from pyruvate (B1213749), and a four-carbon unit from 3-hydroxybutyryl-acyl carrier protein (3-HB-ACP), which is ultimately derived from two acetate (B1210297) units. nih.gov

| Precursor Molecule | Incorporation into Carbazole Skeleton | Origin |

|---|---|---|

| L-Tryptophan | Provides the indole ring (rings B and C) | Shikimate Pathway |

| Pyruvate | Contributes a three-carbon unit to ring A | Glycolysis |

| 3-Hydroxybutyryl-ACP | Provides a four-carbon unit for the completion of ring A | Fatty Acid Biosynthesis (from acetate) |

The assembly of the carbazole skeleton is a coordinated effort of several key enzymes. The biosynthetic gene clusters of carbazole-producing bacteria reveal a conserved set of genes encoding the requisite catalytic machinery. nih.gov

A key step in the formation of the carbazole ring is catalyzed by a carbazole synthase. In the biosynthesis of carquinostatin, the enzyme CqsB2 is responsible for the cyclization of an acyl side chain on an unstable intermediate to form the ortho-quinone-containing A ring of the precarquinostatin. nih.gov This enzymatic reaction is a crucial step in creating the tricyclic carbazole core. The homologous enzyme in the neocarazostatin A pathway is NzsI. mdpi.com

Thiamine diphosphate (B83284) (ThDP)-dependent enzymes play a critical role in the initial carbon-carbon bond formations. In the biosynthesis of neocarazostatin A, the ThDP-dependent enzyme NzsH catalyzes an acyloin condensation reaction between indole-3-pyruvate (derived from L-tryptophan) and pyruvate. This reaction forms a β-ketoacid intermediate, which is a key step in assembling the atoms that will form ring A of the carbazole skeleton. nih.gov The homologous enzyme in the carquinostatin pathway is CqsB3. nih.gov

A β-ketoacyl-ACP synthase III (KASIII)-like enzyme is essential for the subsequent condensation step. In the carquinostatin pathway, the KASIII-like enzyme CqsB1 catalyzes the decarboxylative condensation of the α-hydroxy-β-keto acid (formed by the ThDP-dependent enzyme) with 3-hydroxybutyryl-ACP. nih.gov This reaction forms an unstable indole intermediate, which is then acted upon by the carbazole synthase to complete the carbazole ring. The homologous enzyme in the neocarazostatin A pathway is NzsJ. mdpi.com

| Enzyme Type | Example (Homologous System) | Function in Carbazole Skeleton Formation |

|---|---|---|

| Carbazole Synthase | CqsB2 (CQS), NzsI (NZS) | Catalyzes the final cyclization to form the tricyclic carbazole ring. |

| Thiamine-Dependent Enzyme | CqsB3 (CQS), NzsH (NZS) | Catalyzes the initial C-C bond formation between indole-3-pyruvate and pyruvate. |

| Ketosynthase-Like Enzyme | CqsB1 (CQS), NzsJ (NZS) | Catalyzes the decarboxylative condensation with 3-hydroxybutyryl-ACP. |

Enzymatic Catalysis in Skeleton Assembly

Post-Skeletal Modification Enzymology

Following the formation of the core carbazole skeleton, a variety of tailoring enzymes can modify the structure to produce the final carbazomycin congeners, including Carbazomycin H. These modifications can include hydroxylation, methylation, and prenylation. nih.gov

In the context of carbazomycin biosynthesis, a key post-skeletal modification is methylation. Research has identified an O-methyltransferase, CbzMT, which is responsible for the methylation of hydroxyl groups at the C3 and C4 positions of the carbazole nucleus. researchgate.net This enzymatic activity is crucial for the biosynthesis of carbazomycins A and B, and likely plays a similar role in the formation of other carbazomycin derivatives. The carbazomycin biosynthetic gene cluster encodes this O-methyltransferase, highlighting its integral role in the pathway. researchgate.net Carbazomycins G and H are noted for possessing a unique quinol moiety, suggesting further enzymatic modifications, likely involving oxidation, occur to generate this feature. nih.gov

Prenylation Processes

Prenylation, the attachment of a five-carbon isoprene (B109036) unit, is a key modification in the biosynthesis of many carbazole alkaloids. nih.gov In the biosynthesis of the related compound neocarazostatin A (NZS), this reaction is catalyzed by a specific prenyltransferase (PTase), NzsG. nih.gov This enzyme is a member of the phytoene-synthase-like family and is responsible for attaching a prenyl moiety to the carbazole nucleus. nih.gov

Structural studies on similar carbazole PTases have revealed that they share a structural fold with squalene (B77637) synthases. nih.gov These enzymes facilitate the transfer of a prenyl group from a donor molecule, typically dimethylallyl pyrophosphate (DMAPP), to the carbazole acceptor. The reaction mechanism involves the formation of a carbocation intermediate and is guided by specific residues within the enzyme's active site that interact with the carbazole substrate. nih.gov This enzymatic step significantly increases the structural complexity and lipophilicity of the molecule, which can influence its biological function.

Table 1: Key Enzymes in Carbazole Prenylation

| Enzyme | Class | Substrate(s) | Function | Source Organism (Example) |

|---|---|---|---|---|

| NzsG | Phytoene-synthase-like PTase | Carbazole nucleus, DMAPP | Attaches prenyl group to C-6 of the carbazole ring | Streptomyces sp. MA37 nih.gov |

Hydroxylation Mechanisms

Hydroxylation is another critical tailoring step that introduces hydroxyl (-OH) groups onto the carbazole scaffold. These reactions are often catalyzed by cytochrome P450 monooxygenases. nih.gov In the biosynthesis of neocarazostatin A, the enzyme NzsA, a P450 hydroxylase, is responsible for this modification. nih.gov Research has shown that prenylation and hydroxylation can be sequential, coupled reactions. In vitro reconstitution experiments have demonstrated that the prenyltransferase NzsG and the P450 hydroxylase NzsA can work in concert to modify the carbazole skeleton. nih.gov

Carbazomycins G and H are distinguished by the presence of a carbazole-1,4-quinol framework. nih.gov This structure is the result of oxidation of the hydroxyl groups. The formation of this quinol moiety is a significant biosynthetic event, likely involving specific redox enzymes encoded within the biosynthetic gene cluster. nih.gov

Methylation and Transamination Events

Methylation, the addition of a methyl group, is a common final step in the biosynthesis of many natural products, including the carbazomycins. This reaction is catalyzed by O-methyltransferases (OMTs). In the case of carbazomycins A and B, the enzyme CbzMT has been identified as a class I methyltransferase responsible for the methylation of hydroxyl groups at the C3 and C4 positions of the carbazole ring. nih.gov Biochemical assays have confirmed that CbzMT can perform iterative methylations, first producing the monomethylated Carbazomycin B and subsequently the dimethylated Carbazomycin A from a dihydroxyl precursor. nih.gov

Transamination is a crucial early step in the formation of the carbazole core. The biosynthesis is initiated by the conversion of an amino acid precursor, L-tryptophan, into indole-3-pyruvate (IPA). This deamination is catalyzed by an aminotransferase. nih.gov For example, in the biosynthesis of the related carquinostatin, the aminotransferase CqsB7 (also known as NzsD) performs this initial conversion, feeding the resulting IPA into the carbazole synthase machinery. nih.gov

Genetic Basis of Biosynthesis

The enzymes responsible for producing carbazomycins are encoded by genes that are physically grouped together on the chromosome of the producing organism. This organization is known as a Biosynthetic Gene Cluster (BGC).

Biosynthetic Gene Cluster Analysis

The identification of this compound from Streptomyces tubbatahanensis sp. nov., a novel actinomycete, was accompanied by the analysis of its genome. nih.gov This genomic investigation revealed 29 putative BGCs, indicating a rich capacity for producing specialized metabolites. nih.gov One of these clusters was identified as the likely source of the carbazomycin compounds produced by the strain. nih.gov

Bioinformatic tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are instrumental in analyzing microbial genomes to identify and annotate BGCs. youtube.com These programs work by detecting signature genes, such as those for polyketide synthases (PKS), nonribosomal peptide synthetases (NRPS), or, in this case, enzymes characteristic of carbazole synthesis like carbazole synthases and tailoring enzymes (e.g., methyltransferases, P450s). youtube.com Analysis of a putative carbazomycin BGC reveals a collection of genes whose predicted functions align with the proposed biosynthetic pathway.

Table 2: Representative Gene Functions in a Putative Carbazomycin BGC

| Gene (Example) | Predicted Function | Role in Biosynthesis |

|---|---|---|

| cbzMT | O-methyltransferase | Catalyzes methylation of hydroxyl groups on the carbazole ring. nih.gov |

| cbzA/cbzC | Redox proteins | Potentially involved in the reduction of carbonyl groups to form the quinol framework. nih.gov |

| cqsB2 | Carbazole synthase | Key enzyme for the cyclization and formation of the tricyclic carbazole skeleton. nih.gov |

| cqsB7 | Aminotransferase | Converts L-tryptophan to indole-3-pyruvate in the initial biosynthetic step. nih.gov |

| nzsG | Prenyltransferase | Attaches the prenyl side chain to the carbazole nucleus. nih.gov |

In Silico Pathway Reconstruction

Following the identification of a BGC through genome mining, in silico pathway reconstruction is employed to propose a step-by-step biosynthetic route. nih.govnih.gov This computational approach involves assigning a putative function to each gene within the cluster based on its sequence similarity to genes encoding enzymes with known functions in public databases. researchgate.net

For this compound, the presence of genes homologous to known carbazole synthases, prenyltransferases, oxidoreductases (for quinol formation), and methyltransferases within the S. tubbatahanensis BGC allows for a logical reconstruction of its formation. nih.gov The process starts with the core skeleton formation from tryptophan and pyruvate derivatives, followed by a specific sequence of tailoring reactions—prenylation, oxidation to the quinol, and potentially other modifications—each catalyzed by a specific enzyme encoded in the cluster. This predictive model serves as a powerful hypothesis-generating tool that guides further experimental verification through gene inactivation and in vitro enzymatic assays. researchgate.net

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis harnesses the power of enzymes to perform complex chemical transformations, offering a potent alternative to traditional chemical synthesis. mdpi.com This approach has been successfully applied to the production of carbazole derivatives. ju.edu.sa

One-pot biotransformation systems have been developed using a cocktail of enzymes from the neocarazostatin A (NZS) biosynthetic pathway. mdpi.comju.edu.sa A three-enzyme system comprising the thiamine-diphosphate (ThDP)-dependent enzyme NzsH, the ketoacyl-ACP synthase NzsJ, and the aromatase/cyclase NzsI can successfully produce the carbazole scaffold from simple precursors like indole-3-pyruvate and pyruvate, along with various acyl-thioester analogues. mdpi.comju.edu.sa This system has shown considerable substrate flexibility, allowing for the generation of a library of carbazole derivatives with different acyl substituents. mdpi.com

This enzymatic cascade can be expanded to a five-enzyme system. By including a tryptophan synthase subunit (e.g., PfTrpB) and an L-amino acid oxidase (LAAO), the synthesis can start from even simpler and more diverse indole building blocks, further broadening the range of accessible carbazole structures. ju.edu.sa These chemoenzymatic strategies provide a powerful platform for producing known carbazoles like this compound and for generating novel analogues with potentially new biological activities. mdpi.com

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| Carbazomycin A |

| Carbazomycin B |

| Carbazomycin G |

| This compound |

| Carquinostatin |

| Chlocarbazomycin A |

| Dimethylallyl pyrophosphate |

| Indole-3-pyruvate |

| L-tryptophan |

| Neocarazostatin A |

Synthetic Methodologies and Strategies

Total Synthesis of Carbazomycin H and Congeners

Total synthesis efforts for this compound frequently parallel those for Carbazomycin G, given their structural similarities as carbazole-1,4-quinol alkaloids. Several distinct strategies have been developed to achieve their synthesis uni.lubioaustralis.comnih.govuni.lunih.gov.

Palladium-catalyzed reactions represent a highly efficient avenue for the synthesis of carbazomycins G and H. These routes often involve the formation of carbazole-1,4-quinones as key intermediates, which can then be directly transformed into the target compounds uni.lubioaustralis.com. One notable approach utilizes palladium-catalyzed oxidative cyclization of arylamino-1,4-benzoquinone precursors nih.gov.

Another palladium-catalyzed method involves a tandem C-H functionalization and C-N bond formation, which has been successfully applied to synthesize unsymmetrical carbazoles, including 4-deoxycarbazomycin B. This strategy allows for controlled substitution patterns on the carbazole (B46965) product and is compatible with various functional groups. Furthermore, palladium-catalyzed syntheses starting from N-arylcyclohexane enaminones have enabled the preparation of 2-, 5-, and 7-oxygenated natural and unnatural carbazole alkaloids.

| Synthetic Route | Key Reaction | Precursor Type | Application | Reference |

|---|---|---|---|---|

| Palladium-catalyzed synthesis | Oxidative cyclization | Arylamino-1,4-benzoquinone | Carbazomycins G and H | uni.lubioaustralis.comnih.gov |

| Palladium-catalyzed tandem C-H functionalization/C-N bond formation | Intramolecular C-H functionalization and C-N bond formation | Biaryl amide substrates | Unsymmetrical carbazoles (e.g., 4-deoxycarbazomycin B) | |

| Palladium-catalyzed aromatization and cyclization | Aromatization of N-arylcyclohexane enaminones | N-arylcyclohexane enaminones | 2-, 5-, and 7-oxygenated carbazoles |

Iron-mediated cyclization represents a highly convergent strategy for constructing the carbazole framework central to Carbazomycin G and H nih.govuni.lu. This approach typically commences with the electrophilic substitution of an arylamine using specific iron complex salts, followed by an oxidative iron-mediated arylamine cyclization nih.gov. For instance, the reaction of arylamine with an iron-complexed cation, followed by oxidative cyclization using activated manganese dioxide, has been shown to yield carbazole derivatives such as 4-deoxycarbazomycin B. Retrosynthetic analyses based on this method often point to cyclohexadiene and arylamine precursors.

Thermal rearrangement and self-redox cascade reactions have been employed in the total synthesis of carbazomycin G, providing an efficient route to the tricyclic carbazole skeleton nih.gov. This methodology often involves a thermal ring expansion and a subsequent self-redox process. The self-redox reaction can be accelerated by the presence of bases, such as triethylamine, and a plausible reaction mechanism has been proposed for this transformation. Additionally, thermal electrocyclization of 2,3-divinylindoles has been utilized to construct carbazole frameworks, serving as intermediates for compounds like quinocarbazoles. A formal total synthesis of carbazomycins A and B has also been achieved via a thermal electrocyclic reaction involving a hexatriene system and the indole (B1671886) 2,3-bond.

Cascade benzannulation techniques offer a powerful and efficient route for synthesizing carbazomycins and related alkaloids. These one-pot procedures are particularly effective for generating valuable 3-hydroxy-2-methyl carbazoles, which serve as crucial precursors for a wide array of carbazole-based alkaloids. A key aspect of this strategy is the controlled, site-selective elimination of a hydroxyl group, driven by the nucleophilicity of the indole ring, to achieve aromaticity. This approach demonstrates excellent functional group tolerance and broad substrate scope. An example includes a triple cascade one-pot benzannulation protocol that synthesizes carbazole nuclei from indole 2-carboxaldehyde and substituted boronic acids, involving allylation, E-2 elimination, and 6π-electrocyclization.

Synthetic Approaches to Carbazole Frameworks

The carbazole scaffold is a fundamental heterocyclic system found in numerous natural products and synthetic compounds. Its construction is a cornerstone of many total synthesis efforts, including those for carbazomycins. General synthetic methods for carbazole derivatives can be broadly categorized into approaches based on biaryls, indole fragments, or the assembly of two separate phenyl systems. Modern strategies encompass a wide range of reactions, including cycloadditions, metal-catalyzed cross-coupling, metal-free cyclization, multi-component reactions, sigmatropic rearrangements, thermal electrocyclization, and base-mediated cyclizations. Lewis acid-mediated reactions, such as Friedel-Crafts arylation, electrocyclization, intramolecular cyclization, and cascade domino reactions, also play a significant role in accessing functionalized carbazole frameworks.

Diels-Alder reactions are a versatile tool for constructing carbazole frameworks, particularly through the formation of the benzenoid ring within fused polycyclic heteroaromatic systems. The hexadehydro-Diels-Alder (HDDA) reaction, for instance, has been successfully employed for the de novo construction of the benzenoid ring in carbazole skeletons, leading to highly substituted products. This strategy has been applied in the synthesis of natural product alkaloids like mahanimbine (B1675914) and koenidine.

Another protocol involves the Diels-Alder reaction of vinylindoles with arynes, generated from 2-(trimethylsilyl)aryl triflates, yielding functionalized benzo[a]carbazoles through a [4+2] cycloaddition/aromatization sequence. Sequential Diels-Alder reactions involving in situ generated 2,3-dimethylenepyrrole and carbodienophiles also provide a rapid route to 2,3,6,7-tetrasubstituted carbazoles. Furthermore, Diels-Alder reactions of specific indole derivatives have been used in the synthesis of carbazole alkaloids such as Carbazomycin B.

| Diels-Alder Strategy | Key Reactants | Product Type | Reference |

|---|---|---|---|

| Hexadehydro-Diels-Alder (HDDA) | Diynamide substrates (generating carbazolyne) | Fused polycyclic heteroaromatic carbazoles (e.g., pyranocarbazoles) | |

| Diels-Alder with Arynes | Vinylindoles + Arynes (from 2-(trimethylsilyl)aryl triflates) | Functionalized benzo[a]carbazoles | |

| Sequential Diels-Alder | In situ generated 2,3-dimethylenepyrrole + Carbodienophiles | 2,3,6,7-Tetrasubstituted carbazoles |

Compound Names and PubChem CIDs

Formal Total Synthesis Strategies

Formal total synthesis strategies for carbazomycins, a family that includes this compound, have employed various approaches to construct the core carbazole skeleton. One strategy involves an iron-mediated total synthesis. researchgate.net Other reported pathways include palladium-catalyzed oxidative cyclization of arylamino-1,4-benzoquinone, allene-mediated electrocyclic reactions, and methods based on thermal ring expansion and self-redox cascade reactions. researchgate.net The Fischer indole cyclization is another established method for carbazole synthesis. researchgate.net

A formal total synthesis of carbazomycins A and B has been achieved through a thermal electrocyclic reaction of a 1,3,5-hexatriene (B1211904) system involving the indole 2,3-bond. This approach utilized methyl indolyl-2-butenoate as a starting material, which underwent a Vilsmeier reaction to yield an aldehyde, followed by a Wittig reaction to afford a bisvinylindole. clockss.org Subsequent heating of this bisvinylindole in the presence of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) facilitated the formation of the carbazole derivative. clockss.org

Another strategy for the total synthesis of carbazomycins A and B utilized a ytterbium-catalyzed Diels-Alder reaction with (silyloxyvinyl)indole as a diene. This method successfully constructed the densely substituted benzene (B151609) ring of the target compound through functionalization of a hydrocarbazolone intermediate and subsequent aromatization using N-bromosuccinimide. jst.go.jp

Aryne-Mediated Functionalization

Aryne-mediated functionalization has emerged as a significant strategy for the total synthesis of carbazole alkaloids, particularly for carbazomycins with complex substitution patterns. This method typically involves the double functionalization of an aryne intermediate, which is generated from a 2-aminobiphenyl (B1664054) derivative. scribd.comnih.govresearchgate.netchemrxiv.org

In this process, the tethered amino group undergoes nucleophilic addition to the aryne intermediate, leading to the formation of the carbazole skeleton. scribd.comnih.govresearchgate.netchemrxiv.org The resulting carbanion can then be formylated to yield a multiply substituted carbazole. scribd.comnih.govresearchgate.netchemrxiv.org While effective, the introduction of a formyl group can present synthetic challenges, such as difficulties in regioselective demethylation of methoxy (B1213986) groups proximal to the formyl group without protecting the carbazole nitrogen. nih.govresearchgate.netchemrxiv.org Unexpected reduction of the formyl group to a methoxymethyl group under certain heating conditions (e.g., with copper iodide and sodium methoxide) has also been observed, necessitating subsequent oxidation to recover the desired formylated carbazole. researchgate.netchemrxiv.org

This aryne-mediated approach has been successfully applied to the gram-scale total synthesis of carbazomycins A-D, demonstrating its utility in generating multiply substituted carbazoles. researchgate.netchemrxiv.orgnih.gov Key steps in these syntheses include the aryne-mediated carbazole formation and methylation, followed by regioselective demethylation using reagents like boron trichloride (B1173362) or 1-dodecanethiol (B93513) to achieve different carbazomycin analogues. chemrxiv.orgnih.gov

Development of Novel Synthetic Precursors for this compound Analogues

The development of novel synthetic precursors is crucial for expanding the chemical space of this compound analogues and exploring their biological activities. While specific precursors for this compound itself were not extensively detailed in the search results, the broader strategies for carbazole synthesis provide insights into potential precursor design.

The general approach of constructing a suitably substituted carbazole skeleton in a few steps, often utilizing three-carbon fragments from compounds like 3-formylindole and dimethyl maleate, highlights the importance of readily available and versatile building blocks. ncl.res.in The ability to generate biaryl systems without traditional aryl-aryl coupling further emphasizes the innovation in precursor design. ncl.res.in

For instance, 2-aminobiphenyl derivatives serve as key precursors in aryne-mediated cyclizations to form the carbazole core. scribd.comnih.govresearchgate.netchemrxiv.org The strategic placement of substituents on these biphenyl (B1667301) precursors dictates the final substitution pattern of the carbazole. The challenges encountered with formyl groups in the synthesis of carbazomycins E and F suggest that precursors designed to introduce or modify such groups at later stages, or with alternative protecting group strategies, could be beneficial for this compound analogues. nih.govresearchgate.netchemrxiv.org

The focus on regioselective functionalization and late-stage modifications, as seen in the synthesis of carbazomycins A-D where phenolic hydroxyl groups were converted to methyl groups or methoxy groups were installed, indicates a trend towards precursors that allow for flexible post-cyclization derivatization. chemrxiv.orgnih.gov

Structure Activity Relationship Sar Studies and Analogues

Impact of Substituent Position and Type on Biological Activity

The biological activity of carbazole (B46965) derivatives is significantly influenced by the nature and position of substituents on the carbazole nucleus. researchgate.netresearchgate.net Electron-donating groups, such as hydroxyl, alkoxy, and alkyl groups, have been shown to contribute positively to the antifungal and antibacterial activity of carbazole compounds. researchgate.net The lipophilicity of these compounds can also play a role in their ability to cross the biological membranes of microorganisms and inhibit their growth. nih.gov

The nitrogen atom of the carbazole ring is a common site for chemical modification, and N-substituted derivatives have garnered significant attention for their therapeutic potential. nih.govnih.govresearchgate.net The introduction of various substituents at the N-position can modulate the biological activity of the carbazole scaffold, leading to compounds with enhanced antimicrobial, anticancer, and neuroprotective properties. nih.govnih.gov For instance, the introduction of a 1,2,4-triazole moiety at the N-position of a carbazole has been shown to increase antifungal activity. nih.gov Similarly, N-substituted pyrrolocarbazoles have demonstrated potent inhibitory activity against certain kinases and antiproliferative activities against human cancer cell lines. researchgate.net

The table below summarizes the general effects of N-substitution on the biological activity of carbazole derivatives.

| N-Substituent | Observed Biological Activity | Reference |

| 1,2,4-Triazole moiety | Increased antifungal activity | nih.gov |

| Imidazole moiety | Favorable for antibacterial efficacy | nih.gov |

| Pyrrolocarbazole derivatives | Potent pim-kinase inhibitors, antiproliferative activity | researchgate.net |

| Hydrazinoacetyl groups | Potent antimicrobial activity | nih.gov |

The presence and position of methyl and chloro groups on the carbazole ring can significantly impact the biological profile of the resulting compounds. For instance, studies on carbazole derivatives have shown that chloro-substituted compounds exhibit outstanding antimicrobial activity against various bacterial strains. mdpi.com The high activity of these derivatives is often attributed to the presence of the chloro group in conjunction with other functionalities. mdpi.com

The influence of methyl and chloro substituents on the biological activity of carbazole analogues is highlighted in the following table.

| Substituent | Position | Impact on Biological Activity | Reference |

| Chloro | - | Outstanding antimicrobial activity against E. coli, S. aureus, P. aeruginosa, and B. subtilis. | mdpi.com |

| Chloro | 5-position of benzazoles | Increased antifungal activity against C. albicans. | esisresearch.org |

| Methyl | - | Generally enhances antimicrobial activity as an electron-donating group. | researchgate.net |

Modification of functional groups on the carbazole scaffold, such as hydroxyl, acetyl, and aldehyde groups, can lead to significant changes in biological activity. The hydroxyl group, in particular, is a key functional group in many biologically active natural products and can be a target for modification to improve properties like solubility and bioavailability.

The introduction of an acetyl group, often through an N-acetylated linker, can lead to compounds with potent biological effects. For example, N-(hydrazinoacetyl)-carbazoles have been synthesized and shown to possess antimicrobial activity. nih.gov The presence of a hydroxyl group is often considered important for the biological activity of carbazoles, and its modification can alter the compound's potency.

The following table illustrates the impact of modifying certain functional groups on the biological activity of carbazole derivatives.

| Functional Group Modification | Effect on Biological Activity | Reference |

| Introduction of Hydrazinoacetyl group | Potent antimicrobial activity | nih.gov |

| Presence of Hydroxy group | Often contributes to antifungal and antibacterial activity | researchgate.net |

Rational Design and Synthesis of Carbazomycin H Analogues

The rational design of this compound analogues involves a deep understanding of its structure-activity relationships. drugdesign.orgyoutube.commans.edu.eg By identifying the pharmacophore of this compound, medicinal chemists can design new molecules with improved therapeutic properties. echemcom.com The synthesis of these analogues often involves multi-step reaction sequences to build the carbazole core and introduce the desired substituents. mostwiedzy.pl

Synthetic strategies towards carbazole alkaloids like Carbazomycin G and H have been developed, providing a framework for the preparation of novel analogues. nih.govresearchgate.net These synthetic routes allow for the systematic variation of substituents on the carbazole ring, enabling a thorough investigation of the SAR. For example, the synthesis of carbazole-sulfonamide hybrids with varying N-acyl and N-alkyl functionalizations has been reported, with shorter alkyl chains and smaller functional groups at the N-position of the sulfonamide moiety leading to more effective cytotoxic agents. echemcom.com

Heterocyclic Analogues and Conjugates

To expand the chemical diversity and biological activity of this compound, researchers have explored the synthesis of heterocyclic analogues and conjugates. researchgate.netresearchgate.netarkat-usa.org This approach involves fusing or linking the carbazole scaffold with other heterocyclic rings, such as pyrazole, pyrimidine, or oxadiazole, to create hybrid molecules with potentially enhanced or novel biological activities. mdpi.comresearchgate.net

For instance, carbazole derivatives containing imidazole and indole-imidazole moieties have been found to be potent against various bacterial strains. nih.gov The synthesis of carbazole-condensed heterocyclic compounds, such as pyrazolo[3,4-d]- researchgate.netnih.govdoi.orgtriazines and pyrazolo[1,5-a]pyrimidines, has also been explored, with some of these compounds showing good to moderate inhibitory activity against human cancer cell lines. echemcom.com The rationale behind creating these hybrid molecules is that the combination of two or more bioactive pharmacophores can lead to synergistic effects and improved therapeutic profiles.

Analytical and Characterization Methodologies in Carbazomycin H Research

Spectroscopic Techniques in Structure Elucidation (e.g., NMR, Mass Spectrometry, X-ray Crystallography)

The definitive structure of Carbazomycin H, along with its congener Carbazomycin G, was established through a combination of powerful spectroscopic methods following its isolation from Streptoverticillium ehimense. nih.gov These techniques work in concert to provide a complete picture of the molecule's atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. nih.gov For this compound, 1D NMR experiments like ¹H and ¹³C NMR provide critical information about the chemical environment of each proton and carbon atom, respectively. ceon.rsrsc.org The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) reveal how atoms are connected. 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would have been used to establish the connectivity between adjacent protons and across several bonds to link different parts of the molecule, ultimately assembling the carbazole (B46965) core and its unique quinol moiety. mdpi.com

| Technique | Type of Information Provided | Application to this compound |

|---|---|---|

| ¹H NMR | Number of unique protons, their chemical environment, and proximity to other protons. | Identifies aromatic vs. aliphatic protons and their relationships. |

| ¹³C NMR | Number of unique carbon atoms and their types (e.g., C, CH, CH₂, CH₃, C=O). | Defines the carbon skeleton of the carbazole and quinol rings. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms (H-H, C-H), establishing the molecular framework. | Connects the protons and carbons to assemble the final structure. |

Mass Spectrometry (MS): This technique provides the precise molecular weight and elemental formula of a compound. raco.cat For this compound, high-resolution mass spectrometry (HRMS) would have determined its exact mass, allowing for the calculation of its molecular formula. nih.gov The fragmentation pattern observed in tandem MS (MS/MS) experiments offers further structural clues by showing how the molecule breaks apart, helping to confirm the presence of specific substructures like the carbazole and quinol rings. libretexts.orgnih.gov

X-ray Crystallography: When a compound can be grown as a suitable single crystal, X-ray crystallography provides unambiguous proof of its three-dimensional structure. nih.gov This technique involves diffracting X-rays off the crystal lattice to generate an electron density map, from which the precise position of each atom can be determined. The structural elucidation of this compound was supported by X-ray crystallographic analysis, which definitively confirmed the connectivity and stereochemistry proposed by NMR and MS data. nih.govresearchgate.net

Chromatographic Techniques for Isolation and Analysis (e.g., HPLC DAD)

The isolation and purification of this compound from the complex mixture of metabolites produced by Streptoverticillium ehimense requires effective chromatographic methods. researchgate.net Following initial extraction, techniques like column chromatography are used for preliminary separation. researchgate.net

For final purification and analytical assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.gov When coupled with a Diode-Array Detector (DAD), HPLC becomes a powerful analytical tool. mdpi.com The DAD detector acquires a full UV-Vis spectrum for the analyte as it elutes from the column. Carbazomycin alkaloids possess a highly distinct UV spectrum due to their carbazole core, which allows for their ready identification and differentiation from other compounds in a mixture. researchgate.net This technique is crucial for assessing the purity of an isolated sample of this compound and for quantifying its presence in extracts. samipubco.com

| Technique | Principle | Role in this compound Research |

|---|---|---|

| Column Chromatography | Separation based on differential adsorption to a solid stationary phase. | Initial fractionation of the crude extract to enrich for carbazomycins. researchgate.net |

| HPLC-DAD | High-resolution separation based on partitioning between a stationary and a mobile phase, with UV-Vis spectral detection. | Final purification, purity assessment, and quantification of this compound. mdpi.comresearchgate.net |

Biochemical Assays for Target Interaction Studies (e.g., DNA Relaxation Assay, Fluorescent Indicator Displacement Assay)

Identifying the molecular target of a bioactive compound is key to understanding its mechanism of action. Although specific target interaction studies for this compound using the assays below have not been reported, these methods are standard for investigating compounds with similar structures or activities.

DNA Relaxation Assay: Many natural products with planar aromatic structures, like carbazoles, are investigated for their ability to interact with DNA or DNA-associated enzymes like topoisomerases. researchgate.net A DNA relaxation assay is used to test for the inhibition of topoisomerase I. nih.gov This enzyme relaxes supercoiled DNA; if a compound inhibits the enzyme, the DNA remains in its supercoiled state. The two forms of DNA can be separated by agarose (B213101) gel electrophoresis, allowing for the visualization of the inhibitory effect. researchgate.net This assay would be a relevant method to screen this compound for potential topoisomerase I inhibitory activity.

Fluorescent Indicator Displacement Assay (FIDA): FIDA is a versatile technique used to study the binding of a small molecule to a biological receptor, such as a protein or a nucleic acid. nih.govfrontiersin.org The assay involves a fluorescent probe that binds to the target and emits a signal. rsc.org If this compound is added and displaces the probe by binding to the same site, a change in the fluorescence signal will be observed. This method is highly adaptable and could be used to screen this compound against a variety of potential molecular targets to identify binding partners.

Future Research Directions and Therapeutic Potential

Unexplored Mechanistic Pathways of Carbazomycin H

The precise mechanism by which this compound exerts its biological effects is not yet characterized. However, the broader family of carbazole (B46965) derivatives offers several plausible and unexplored pathways that warrant investigation.

Inhibition of Fungal H+-ATPase: Studies on other N-substituted carbazole compounds have identified them as potent inhibitors of the fungal plasma membrane proton ATPase (H+-ATPase). nih.gov This enzyme is crucial for maintaining the electrochemical gradient across the fungal cell membrane, and its inhibition leads to rapid fungal death. nih.gov Future studies should investigate whether this compound shares this mechanism, which would establish its potential as a novel antifungal agent.

Topoisomerase Inhibition and Actin Disruption: The carbazole scaffold is present in compounds known to possess anticancer activity. nih.gov Some synthetic carbazole derivatives have been shown to selectively inhibit human topoisomerase I, an enzyme vital for DNA replication, and interfere with the normal organization of the cellular actin system, ultimately triggering apoptosis in cancer cells. nih.gov Research into whether this compound can interact with these targets could open pathways for its development in oncology.

Redox Cycling via the Quinol Moiety: A distinguishing feature of this compound is its carbazole-1,4-quinol structure. nih.gov Quinol moieties can participate in redox cycling, a process that can generate reactive oxygen species (ROS). An excess of ROS can induce oxidative stress, leading to cellular damage and apoptosis. This represents a potential mechanism of action distinct from other carbazoles and is a critical area for future mechanistic studies.

| Potential Mechanism | Basis for Hypothesis | Therapeutic Implication |

|---|---|---|

| Fungal H+-ATPase Inhibition | Activity demonstrated in other carbazole derivatives. nih.gov | Antifungal Agent |

| Topoisomerase I Inhibition | Observed in other carbazole-based compounds. nih.gov | Anticancer Agent |

| Disruption of Actin Dynamics | Demonstrated by related carbazole molecules in breast cancer cells. nih.gov | Anticancer Agent |

| Redox Cycling and ROS Production | Based on the unique quinol moiety of this compound. nih.gov | Antimicrobial/Anticancer Agent |

Strategies for Overcoming Microbial Drug Resistance

The rise of multidrug-resistant (MDR) microbes is a global health crisis, necessitating the development of novel antimicrobials that can evade existing resistance mechanisms. mdpi.com While specific resistance to this compound has not been documented due to its preclinical stage, proactive research into potential resistance is crucial. Carbazole alkaloids have demonstrated efficacy against antibiotic-resistant bacteria, suggesting this class of compounds may be inherently robust. nih.gov

Future strategies should focus on anticipating and mitigating resistance through several key approaches:

Screening against Resistant Strains: The initial step involves evaluating the intrinsic activity of this compound against a wide panel of clinically relevant MDR pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).

Structural Modification: Should resistance emerge, a primary strategy is the synthesis of derivatives. By modifying the carbazole scaffold, it may be possible to create analogues that are no longer recognized by microbial efflux pumps or are impervious to enzymatic inactivation, two common mechanisms of resistance. nih.gov

Combination Therapy: Investigating the synergistic effects of this compound with existing antibiotics is another promising avenue. Combination therapy can lower the required dosage of each drug, reduce toxicity, and decrease the probability of resistant mutants emerging.

| Strategy | Rationale | Research Objective |

|---|---|---|

| Efficacy Profiling | Determine baseline activity against known resistant pathogens. | Screen this compound against a panel of MDR bacteria and fungi. |

| Medicinal Chemistry | Create derivatives that evade resistance mechanisms like efflux pumps or enzymatic degradation. nih.gov | Synthesize a library of this compound analogues and test their activity on resistant strains. |

| Synergy Studies | Enhance efficacy and reduce the potential for resistance development. | Test this compound in combination with conventional antibiotics against target pathogens. |

Development of Novel this compound-Based Therapeutics

The carbazole core is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its amenability to chemical modification. mdpi.comresearchgate.net The successful total synthesis of this compound provides a critical foundation for its use as a starting template for the development of new drugs, independent of its natural isolation. researchgate.net

The development of this compound-based therapeutics can extend beyond its presumed antimicrobial role. The diverse biological activities reported for the carbazole class suggest a broad therapeutic potential.

Anticancer Agents: Many carbazole alkaloids exhibit potent anticancer properties. nih.gov Using this compound as a scaffold, medicinal chemists can design and synthesize derivatives aimed at enhancing cytotoxicity against cancer cell lines, potentially through mechanisms like topoisomerase inhibition. nih.gov

Neuroprotective Agents: Phyto-carbazole alkaloids have been investigated for their potential in treating neurodegenerative diseases by mitigating factors like oxidative stress and neuroinflammation. mdpi.com Derivatives of this compound could be explored for similar neuroprotective effects.

Antidiabetic Agents: Certain naturally occurring carbazole alkaloids have been identified as potential leads for managing insulin (B600854) resistance and diabetes. researchgate.net This opens an unexpected but valuable research direction for novel this compound analogues.

| Therapeutic Area | Rationale Based on Carbazole Class | Development Goal |

|---|---|---|

| Oncology | Many carbazole alkaloids and synthetic derivatives show significant anticancer activity. nih.govresearchgate.net | Design analogues with improved potency and selectivity for cancer cells. |

| Neuroprotection | Carbazole alkaloids show promise in mitigating pathophysiological indicators of neurodegenerative diseases. mdpi.com | Synthesize derivatives capable of crossing the blood-brain barrier and reducing neuronal damage. |

| Metabolic Disease | Some carbazole alkaloids have demonstrated potential as antidiabetic agents. researchgate.net | Explore modifications to the this compound structure to optimize activity on metabolic pathways. |

| Infectious Disease | Carbazomycins and other carbazoles exhibit broad antimicrobial and antifungal activity. arabjchem.orgijrpc.comnih.gov | Develop derivatives with enhanced potency and a broader spectrum of activity against MDR pathogens. |

Q & A

Q. What analytical techniques are critical for structural elucidation of Carbazomycin H and its analogs?

To confirm the structure of this compound, researchers should employ:

- High-Resolution Mass Spectrometry (HR-ESI-MS) to determine molecular formulas (e.g., C₁₆H₁₇NO₃ for Carbazomycin C) and isotopic patterns .

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) to resolve substituent positions, as demonstrated for Carbazomycin B and A .

- Infrared (IR) Spectroscopy to identify functional groups (e.g., hydroxyl, methyl, or methoxy groups) based on characteristic absorption bands .

Note: Cross-validation with synthetic standards (e.g., methylated derivatives) is essential to resolve ambiguities in stereochemistry .

Q. How can researchers optimize fermentation conditions to enhance this compound production?

Adopt the OSMAC (One Strain Many Compounds) strategy :

- Test 20+ media variants with varying carbon/nitrogen ratios and trace elements (e.g., Zn²⁺, Cu²⁺) to induce secondary metabolite diversity .

- Monitor metabolite profiles via HPLC-UV at key wavelengths (e.g., 224–339 nm for carbazomycins) and scale up high-yield conditions .

- Perform time-course analyses to identify peak production phases (e.g., 72–120 hours post-inoculation) .

Q. What bioactivity assays are standard for evaluating this compound’s antimicrobial potential?

- Minimum Inhibitory Concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus, B. subtilis) and fungi (e.g., T. mentagrophytes) using broth microdilution .

- Antimalarial activity : Test against Plasmodium falciparum cultures with IC₅₀ determination (e.g., Carbazomycin C: IC₅₀ = 2.1 µg/mL) .

- Cytotoxicity screening using human cell lines (e.g., MCF-7, NCI-H187) to assess therapeutic indices .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Carbazomycin analogs?

- Replication under standardized conditions : Variations in MIC values (e.g., 12.5–100 µg/mL for plant pathogens) may arise from differences in assay protocols or microbial strains .

- Control for compound purity : Validate ≥95% purity via HPLC and adjust activity metrics for batch-specific impurities .

- Meta-analysis : Compare data across studies using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize robust findings .

Q. What experimental strategies address low yields in this compound synthesis?

- Iterative methylation optimization : For analogs like Carbazomycin A, use excess methyl donors (e.g., iodomethane) and prolonged reflux to improve stepwise methylation efficiency (e.g., 87% yield via K₂CO₃/acetone) .

- Enzymatic catalysis : Explore methyltransferases (e.g., CbzMT) for regioselective modifications, noting their preference for initial methylation steps .

- Scale-up challenges : Replace flash chromatography with preparative HPLC for milligram-scale isolation .

Q. How can researchers validate the biosynthetic pathway of this compound?

- Gene knockout studies : Delete candidate genes (e.g., cbzMT for methylation) in Streptomyces strains and analyze intermediate accumulation via LC-MS .

- Isotope labeling : Feed ¹³C-labeled precursors (e.g., acetate or methionine) and track incorporation via NMR .

- Heterologous expression : Clone biosynthetic gene clusters into model hosts (e.g., S. coelicolor) to confirm pathway functionality .

Methodological Pitfalls and Solutions

Q. Why might NMR data misinterpretation occur in Carbazomycin research?

- Overlapping signals : Use high-field instruments (≥400 MHz) and 2D techniques to resolve crowded regions (e.g., aromatic protons in carbazole rings) .

- Dynamic stereochemistry : Perform variable-temperature NMR to detect conformational flexibility in substituents .

- Solution-state artifacts : Compare solid-state (X-ray) and solution data to rule out solvent-induced structural distortions .

Q. How should researchers design studies to investigate this compound’s mechanism of action?

- Target identification : Use affinity chromatography with immobilized this compound to pull down binding proteins from bacterial lysates .

- Transcriptomic profiling : Compare gene expression in treated vs. untreated pathogens (e.g., RNA-seq for S. aureus) .

- Molecular docking : Model interactions with hypothesized targets (e.g., 5-lipoxygenase for anti-inflammatory activity) using crystallographic data .

Data Integrity and Reproducibility

Q. What steps ensure reproducibility in Carbazomycin bioactivity studies?

- Adhere to COSMIN guidelines : Standardize protocols for MIC assays, including inoculum size (e.g., 1–5 × 10⁵ CFU/mL) and incubation time .

- Publicly archive spectra : Deposit raw NMR, MS, and HPLC data in repositories (e.g., Zenodo) for peer validation .

- Negative controls : Include solvent-only and known inactive analogs to rule out nonspecific effects .

Q. How can systematic reviews address gaps in this compound research?

- PICO framework : Structure questions around Population (e.g., microbial strains), Intervention (this compound dosage), Comparison (existing antibiotics), and Outcomes (MIC, toxicity) .

- Risk of bias assessment : Use ROBINS-I tool to evaluate non-randomized studies for confounding variables (e.g., batch-to-batch purity variations) .

- Dose-response meta-analysis : Pool data from multiple studies to quantify potency trends across analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.